3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid
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Overview
Description
3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid is a synthetic compound known for its unique structure and multifunctional applications. It is characterized by the presence of a thiazol ring fused with a piperidine moiety, further linked to an acetamido-benzoic acid framework. Such structural complexity often translates to significant biological activity and versatility in chemical reactivity.
Scientific Research Applications
Metabolism and Pharmacokinetics
One study focused on the metabolism and disposition of SB-649868, an orexin receptor antagonist with a complex molecular structure that includes a piperidinyl moiety similar to the one in the specified compound. The study detailed the metabolic pathways and excretion profiles of this compound in humans, offering insights into how structurally complex molecules are processed by the body. Such research is crucial for understanding the pharmacokinetics of new therapeutic agents (Renzulli et al., 2011).
Antidiuretic Properties
Another study investigated the diuretic activities of Etozolin, a compound containing a piperidino-thiazolidinyl moiety, highlighting its dose-dependent diuretic effect in comparison with a reference compound. Research like this demonstrates the potential of structurally similar compounds in treating conditions like edema or hypertension by manipulating the body's fluid balance (Biamino, 1977).
Anti-Inflammatory Applications
Vanillic acid, a benzoic acid derivative, was explored for its effects against ulcerative colitis in a study, showing significant anti-inflammatory properties. This kind of research suggests that benzoic acid derivatives, including the specified compound, could be valuable in controlling chronic intestinal inflammation and related diseases (Kim et al., 2010).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid” is not available, compounds with similar structures have shown a range of biological activities, including anticancer, antiviral, and antimicrobial effects .
Future Directions
The future research directions for “3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of structurally similar compounds, it may be worthwhile to investigate its potential as a pharmaceutical agent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions, starting from readily available precursors. A common approach could include:
Thiazol Ring Formation : This step might involve the cyclization of an appropriate diketone with a thiourea derivative under acidic or basic conditions
Properties
IUPAC Name |
3-[[2-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-14(18-12-6-4-5-11(9-12)16(23)24)10-13-15(22)19-17(25-13)20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2,(H,18,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUWYUGWFLYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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